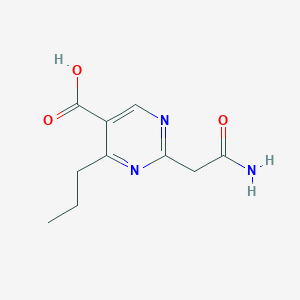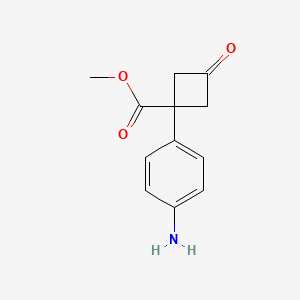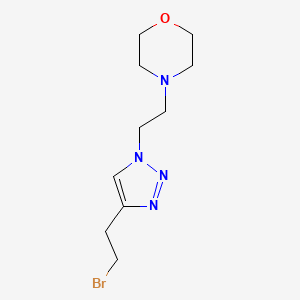
tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, a phenyl group, and a methylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate typically involves the reaction of 1-amino-3-phenyl-2-propanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions depending on the desired substituent.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxy compound.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways.
Medicine: In medicine, carbamates are known for their use as pesticides and pharmaceuticals
Industry: In industry, this compound is used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxy group and the carbamate moiety play crucial roles in its activity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
- tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-ethylcarbamate
- tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-propylcarbamate
- tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-butylcarbamate
Comparison: Compared to its similar compounds, tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate is unique due to its specific substituents. The presence of the methyl group in the carbamate moiety may influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C15H23NO3 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(4)11-13(17)10-12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3 |
Clé InChI |
VPBDNMGNTFKECQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



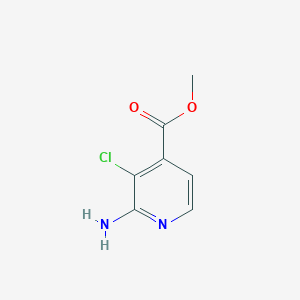
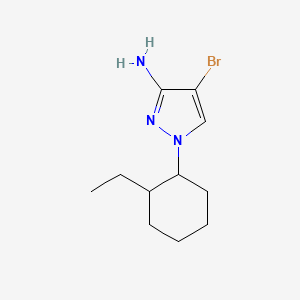
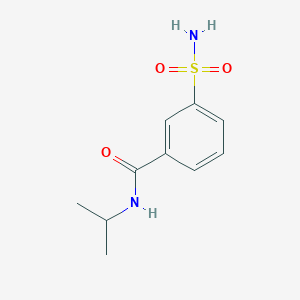
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)
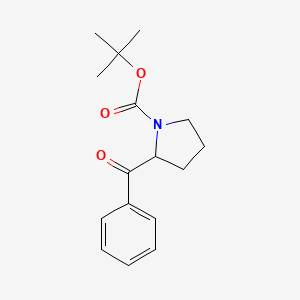
![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)



